REACTION_CXSMILES
|
CS[C:3](=[C:9]([C:12]#[N:13])[C:10]#[N:11])[C:4]1[S:5][CH:6]=[CH:7][CH:8]=1.[C:14]1([NH:20][NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[NH2:11][C:10]1[N:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:21]=[C:3]([C:4]2[S:5][CH:6]=[CH:7][CH:8]=2)[C:9]=1[C:12]#[N:13]
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Name
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methylthio(thiophen-2-yl)methylenepropanedinitrile
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Quantity
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2.06 g
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Type
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reactant
|
Smiles
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CSC(C=1SC=CC1)=C(C#N)C#N
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Name
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|
Quantity
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1.1 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NN
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=NN1C1=CC=CC=C1)C=1SC=CC1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |